5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-1,3-thiazolane-2,4-dione
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Description
“5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-1,3-thiazolane-2,4-dione” is a chemical compound . It is a derivative of N-arylpiperazine, which is a serotonergic agonist used as a recreational drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Scientific Research Applications
Synthesis Methodologies
- The Dieckmann cyclization route is a noted method for forming piperazine-2,5-diones, highlighting the chemical versatility and potential for synthesizing related compounds with therapeutic significance (Claude Larrivée Aboussafy & D. Clive, 2012).
Biological Activity
- Novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones have been synthesized and found to possess antibacterial and antifungal activities. This suggests the potential of such compounds in antimicrobial drug development (S. Mohanty et al., 2015).
- Research into the solubility thermodynamics and partitioning processes of novel antifungal compounds indicates the importance of such studies in understanding the drug delivery mechanisms of potentially similar compounds (T. Volkova et al., 2020).
- The antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones underscores the relevance of thiazolidinedione derivatives in developing new antibacterial agents (O. Prakash et al., 2011).
Drug Design and Discovery
- The synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents points towards the integration of triazine and thiazolidinone scaffolds for generating compounds with potential therapeutic uses (Divyesh Patel et al., 2012).
- Studies on the synthesis and 5-HT2 antagonist activity of certain bicyclic derivatives highlight the role of piperazine and related motifs in modulating neurotransmitter systems, indicating potential applications in neuropsychiatric drug development (Y. Watanabe et al., 1992).
Properties
IUPAC Name |
5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)9-2-1-3-10(8-9)19-4-6-20(7-5-19)12-11(21)18-13(22)23-12/h1-3,8,12H,4-7H2,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFORTSNIPHHFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C(=O)NC(=O)S2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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